Ureidovaline

描述

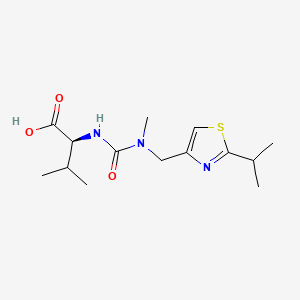

Structure

3D Structure

属性

IUPAC Name |

(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3S/c1-8(2)11(13(18)19)16-14(20)17(5)6-10-7-21-12(15-10)9(3)4/h7-9,11H,6H2,1-5H3,(H,16,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQWRZICKAOBFA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165570 | |

| Record name | Ureidovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154212-61-0 | |

| Record name | N-[[Methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154212-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ureidovaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154212610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ureidovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl] amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UREIDOVALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10433TZP2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways of Ureidovaline Containing Natural Products

Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Architectures

The synthesis of syringolin A is directed by a mixed non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system uzh.chapsnet.orguzh.chasm.orgresearchgate.netnih.govuni-konstanz.de. NRPS and PKS systems are modular enzymes responsible for the assembly of diverse natural products from amino acid and carboxylic acid building blocks, respectively, without the involvement of ribosomes uzh.chuzh.chpsu.eduuni-konstanz.de. The architecture of these synthetases dictates the sequence and structure of the final product apsnet.orguzh.chpsu.edu. In the case of syringolin A, the biosynthetic machinery is encoded by the syl gene cluster uzh.chapsnet.orguzh.chpsu.eduasm.orgnih.govuni-konstanz.de.

| Gene | Putative Function |

| sylA | Transcriptional activator of syringolin A biosynthesis apsnet.orguzh.chapsnet.orguzh.chnih.govuni-konstanz.de |

| sylB | Desaturase involved in 3,4-dehydrolysine formation apsnet.orguzh.chapsnet.orguzh.chasm.orgresearchgate.netnih.govuni-konstanz.de |

| sylC | NRPS starter module responsible for ureido-bond formation and valine activation apsnet.orguzh.chuzh.chpsu.eduasm.orgresearchgate.netuni-konstanz.de |

| sylD | Encodes NRPS and PKS modules for peptide and polyketide chain elongation apsnet.orguzh.chuzh.chpsu.eduasm.orgresearchgate.netnih.govuni-konstanz.de |

| sylE | Putative syringolin A exporter apsnet.orguzh.chapsnet.orguzh.chasm.orgnih.govuni-konstanz.de |

The sylA gene encodes a protein with a helix-turn-helix (HTH) LuxR-type DNA-binding domain, suggesting its role as a transcriptional regulator apsnet.orguzh.chapsnet.orguzh.chuni-konstanz.de. SylA is a positive regulator that directly binds to and activates the promoter regions of sylB and sylCDE operon, thereby controlling the transcription of genes essential for syringolin A biosynthesis uzh.chapsnet.orguzh.chnih.govuni-konstanz.de. Disruption of the sylA gene abolishes syringolin A accumulation, confirming its critical role in activating syringolin A synthetase genes apsnet.orguzh.chapsnet.org.

The sylB gene product exhibits homology to fatty acid desaturases and is responsible for introducing a double bond into the lysine (B10760008) residue, converting it to 3,4-dehydrolysine apsnet.orguzh.chapsnet.orguzh.chasm.orgresearchgate.netnih.govuni-konstanz.de. This desaturation reaction is thought to occur before lysine is incorporated into the peptide structure by the NRPS module of SylD asm.orgnih.gov. The efficiency of lysine desaturation by SylB can influence the abundance of syringolin variants, with incomplete desaturation leading to the incorporation of lysine instead of 3,4-dehydrolysine asm.orgnih.gov.

The sylC gene encodes an NRPS module that functions as the starter module in syringolin A biosynthesis apsnet.orguzh.chpsu.eduasm.orgresearchgate.netuni-konstanz.de. SylC is experimentally shown to activate valine, and to a lesser extent isoleucine, and is responsible for forming the unique ureido-dipeptide moiety asm.orgresearchgate.net. The ureido carbonyl group is derived from hydrogen carbonate or carbon dioxide, which is incorporated through a carbamylation reaction of valine, likely mediated by the SylC gene product uzh.chpsu.eduasm.orgresearchgate.net. This enzyme is crucial for the formation of the N-terminal ureido-valine linkage in syringolin A uzh.chpsu.eduresearchgate.net.

The sylD gene encodes multiple modules characteristic of both NRPS and type I polyketide synthases (PKS) apsnet.orguzh.chuzh.chpsu.eduasm.orgresearchgate.netnih.govuni-konstanz.de. Specifically, SylD contains two NRPS modules and one PKS module apsnet.orgpsu.eduuni-konstanz.de. The first NRPS module of SylD is predicted to activate lysine (or 3,4-dehydrolysine), while the second NRPS module is thought to activate valine apsnet.orguzh.chuzh.chpsu.edu. The PKS module then extends this valine residue by a C2 unit, leading to the formation of the 5-methyl-4-amino-2-hexenoic acid moiety found in the macrolactam ring of syringolin A apsnet.orguzh.chuzh.chpsu.edu. The thioesterase (TE) domain within the PKS module of SylD is responsible for the release and cyclization of the peptide, forming the 12-membered ring structure uzh.ch.

The sylE gene encodes a putative protein belonging to the major facilitator superfamily (MFS) apsnet.orguzh.chapsnet.orguzh.chnih.govuni-konstanz.de. This suggests that SylE functions as a transporter involved in the export of syringolin A from the bacterial cell apsnet.orguzh.chapsnet.orguzh.chasm.orgnih.govuni-konstanz.de. Its role as an exporter is consistent with syringolin A being a secreted virulence factor apsnet.orgapsnet.orguzh.chasm.orgnih.govpnas.org.

glb Gene Cluster and Glidobactin Biosynthesisnih.gov

Glidobactins are a family of cytotoxic compounds initially isolated from the soil bacterium K481-B101, a strain classified within the Burkholderiales order. The production of these compounds is directed by the glb gene cluster, specifically encompassing genes glbA through glbH. This gene cluster encodes a mixed non-ribosomal peptide synthetase and polyketide synthetase system, which is responsible for assembling the complex glidobactin structure.

Comparative Biosynthesis of Syrbactinsnih.gov

The term "syrbactins" serves as a collective designation for the syringolin, glidobactin, and cepafungin families of natural products. These families share common molecular frameworks, analogous biosynthetic pathways, and a unified mechanism of action as irreversible proteasome inhibitors. Comparative genomic analyses have revealed similarities among the biosynthetic gene clusters responsible for the production of syringolins and glidobactin-type natural products across diverse bacterial genomes.

For instance, in Pseudomonas syringae, the five genes designated sylA through sylE are solely responsible for directing the biosynthesis of syringolin A. Both syringolin A and glidobactin A are products of mixed non-ribosomal peptide synthetase/polyketide synthetase systems, characterized by specific gene cluster architectures. While glidobactins and syringolins both feature a 12-membered macrolactam ring, they can differ in other structural aspects, such as the hydrophilicity of their side chains. Additionally, some glidobactins may utilize alanine (B10760859) for the formation of the α,β-unsaturated amide, in contrast to the use of valine in syringolins. Notably, the ureido-linkage in syringolin A is specifically formed between two valine residues.

Mechanistic Studies of Ureido Linkage Formation

The formation of the ureido-linkage, a distinctive structural feature in these natural products, involves a head-to-head condensation of two amino acid monomers nih.gov. Detailed mechanistic studies have provided insights into the enzymatic processes underlying this unusual bond formation, with in vitro characterization confirming the key steps nih.gov.

Bicarbonate Incorporation via Valine Carbamylation

Isotopic labeling experiments, specifically using 13C- and 18O-labeled bicarbonate, have definitively established that the ureido group's carbon and oxygen atoms originate from bicarbonate or carbon dioxide (CO2) nih.gov. The biosynthetic pathway for this linkage proceeds through an N-carboxylation step. This reaction leads to the formation of an N-carboxy-aminoacyl-S-phosphopantetheinyl (S-Ppant) enzyme intermediate nih.gov. Following its formation, this intermediate undergoes an intramolecular cyclization, a critical step in shaping the ureido structure nih.gov. The carbamylation of valine, mediated by the sylC gene product, is a central event in the formation of this ureido bond.

Enzymatic Catalysis by SylC

The enzyme SylC, a non-ribosomal peptide synthetase (NRPS) module, is the primary catalyst for the formation of the ureido-bond nih.gov. SylC is characterized as a free-standing NRPS module, possessing a single condensation (C), adenylation (A), and thiolation (T) domain nih.gov. Its catalytic mechanism involves the iterative activation of two amino acid monomers, such as L-Valine or L-Isoleucine, followed by the construction of the ureido-linkage nih.gov. This process includes the incorporation of bicarbonate/CO2 through the cyclization of the N-carboxy-aminoacyl-S-Ppant enzyme intermediate. This specific enzymatic chemistry represents a novel and unique pathway for an NRPS module nih.gov.

Genetic Regulation of Biosynthesis

The biosynthesis of secondary metabolites, including those containing the ureidovaline moiety, is tightly controlled by sophisticated genetic regulatory mechanisms within producing bacteria.

GacS/GacA Two-Component System Involvement

A prominent regulatory mechanism is the GacS/GacA two-component system, which acts as a global regulator overseeing various physiological activities in bacteria, including the production of secondary metabolites. This system comprises two main components: GacS, a membrane-bound sensor kinase, and GacA, a cytoplasmic transcriptional response regulator.

The GacS protein is responsible for sensing environmental signals, although the precise nature of these signals is often yet to be fully elucidated. Upon sensing a signal, GacS activates GacA through a phosphorelay mechanism, transferring a phosphate (B84403) group to the response regulator. Once phosphorylated, GacA then triggers the expression of specific target genes involved in the biosynthetic pathways. Research has demonstrated that mutations in either the gacS or gacA genes can lead to the complete abolition of secondary metabolite production. The GacS/GacA system is thought to function as a molecular switch, modulating the balance between primary and secondary metabolism. This regulatory control often involves post-transcriptional mechanisms, mediated by small regulatory RNAs such as RsmA (also known as CsrA), RsmY, and RsmZ, which influence gene expression by binding to and sequestering target mRNAs.

Environmental Factors Influencing Production (e.g., Oxygen Limitation)

The production of secondary metabolites, including this compound-containing natural products, by microorganisms is significantly influenced by various environmental factors. Among these, oxygen availability plays a critical role, often acting as a regulatory signal that can either stimulate or inhibit biosynthesis depending on the specific compound and producing organism.

Oxygen Limitation and Syringolin A Production Research has indicated that the synthesis of Syringolin A is notably increased under conditions of oxygen limitation. bidd.group In laboratory settings, Syringolin A biosynthesis has been observed to occur in vitro specifically under still culture conditions in a defined medium. This observation suggests that reduced oxygen availability may act as a trigger or an activating stimulus for the biosynthetic pathway of Syringolin A in Pseudomonas syringae pv. syringae. bidd.group

General Effects of Oxygen Limitation on Secondary Metabolite Production For many antibiotic-producing Streptomyces species, which are predominantly aerobic microorganisms, oxygen supply profoundly impacts both their growth and the production of antibiotics. Oxygen limitation is often found to stimulate the production of secondary metabolites, a phenomenon akin to the effects of substrate limitations. For example, oxygen limitation has been shown to induce the production of erythromycin (B1671065) in Streptomyces erythraea.

However, the precise effect of oxygen can vary. While some studies suggest that lower oxygen transfer rates (OTRs) can enhance secondary metabolite yield by shifting metabolism from primary to secondary pathways, other investigations show more complex relationships. For instance, in Streptomyces olindensis So20, high dissolved oxygen concentrations during the growth phase were found to increase the synthesis of enzymes crucial for retamycin production, leading to higher yields. Conversely, oxygen limitation during the production phase did not yield similar improvements for retamycin. This highlights that the optimal oxygen conditions for secondary metabolite biosynthesis are highly dependent on the specific microorganism and the target compound.

The influence of oxygen limitation on biosynthesis extends beyond antibiotics. For example, in Acidobacteria, oxygen limitation has been identified as a primary environmental trigger for the production of branched glycerol (B35011) dialkyl glycerol tetraethers (brGDGTs).

The table below summarizes key findings regarding environmental factors and their influence on the production of secondary metabolites, including those with this compound or similar complex structures.

Table 1: Influence of Oxygen Levels on Secondary Metabolite Production (This is intended as an interactive data table)

| Metabolite / Compound | Producing Organism | Oxygen Condition | Effect on Production | Reference |

| Syringolin A | Pseudomonas syringae pv. syringae | Oxygen Limitation | Increased Production | bidd.group |

| Erythromycin | Streptomyces erythraea | Oxygen Limitation | Induced Production | |

| Retamycin | Streptomyces olindensis So20 | High DO (Growth Phase) | Increased Enzyme Synthesis, Higher Yields | |

| Retamycin | Streptomyces olindensis So20 | Oxygen Limitation (Production Phase) | No Improvement | |

| Undecylprodigiosin (UP) | Streptomyces sp. | Lower OTRs (Oxygen Limitation) | Increased Yield | |

| Branched GDGTs | Acidobacteria | Oxygen Limitation | Triggered Production |

Synthetic Methodologies and Chemical Derivatization of Ureidovaline

Total Synthesis Approaches for Ureidovaline-Containing Structures

This compound is a distinctive structural feature, notably found as an N-terminal modification in certain natural products, such as the proteasome inhibitor syringolin A asm.orgapsnet.orgapsnet.orgnih.govuzh.ch. Syringolin A, a tripeptide derivative, features an N-terminal valine that is acylated by an unusual ureido-valine moiety asm.orgapsnet.orgapsnet.orgnih.govuzh.ch.

Total synthesis efforts targeting complex molecules containing the this compound motif often involve the strategic construction and subsequent incorporation of this specific dipeptide unit. For example, in the total synthesis of syringolin A, a convergent approach has been reported where the bis(valinyl)urea side chain was attached using peptide coupling procedures researchgate.net. One such method utilized an unprotected valine N-carboxy anhydride (B1165640) for this crucial coupling step researchgate.net. This highlights the deliberate synthesis of the this compound part as a building block for the larger natural product.

Another class of natural products, the glidobactins, also incorporates a ureido-valine motif, and their total syntheses have been successfully achieved, further demonstrating the feasibility of constructing this challenging chemical linkage within complex molecular architectures nih.govacs.orgresearchgate.net.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches leverage the specificity and efficiency of enzymes to facilitate complex chemical transformations, often providing more environmentally friendly and stereoselective routes compared to purely chemical methods. The biosynthesis of natural products containing ureido linkages, such as syringolin A and anabaenopeptins, offers valuable insights into enzymatic formation of the ureido bond.

A key enzyme involved in the biosynthesis of syringolin A is SylC, a nonribosomal peptide synthetase (NRPS) module asm.orgapsnet.orgnih.govcapes.gov.brnih.govresearchgate.net. SylC has been experimentally shown to catalyze the formation of the ureido-linkage asm.orgnih.govcapes.gov.brnih.govresearchgate.net. Mechanistic studies, including isotopic labeling experiments, have revealed that this enzymatic process proceeds via N-carboxylation, leading to an N-carboxy-aminoacyl-S-Ppant enzyme intermediate nih.govcapes.gov.brnih.gov. This intermediate then undergoes an intramolecular cyclization, followed by condensation with a second amino acid to yield the ureido-containing dipeptide product nih.govcapes.gov.brnih.gov. Notably, the ureido carbonyl group in this enzymatic reaction is derived from bicarbonate or carbon dioxide asm.orgnih.govresearchgate.netchemrxiv.org.

Similar enzymatic mechanisms for ureido bond formation have been observed in the biosynthesis of anabaenopeptins, where the enzyme ApnA facilitates the linkage of amino acids via a ureido bond chemrxiv.orgresearchgate.net. Bioinformatic analyses of condensation domains within NRPSs have identified a distinct active site signature (EHHXXHDG) characteristic of ureido-generating condensation (UreaC) domains, suggesting a specialized enzymatic machinery for this type of bond formation biorxiv.org.

Rational Design and Synthesis of this compound Analogues

Rational design principles are applied to synthesize analogues of natural products containing this compound, aiming to optimize their biological activity, stability, or other desired properties. For instance, extensive structure-activity relationship (SAR) studies have been conducted on syringolin A and its derivatives, leading to the development of analogues with improved potency and selectivity as proteasome inhibitors researchgate.netnih.govacs.orgresearchgate.netresearchgate.net.

These studies involve systematic modifications to various parts of the molecule, including the macrocycle, the tail fragment, and fatty acid components nih.govacs.org. The modular nature of the synthesis allows for the combination of different modified building blocks, facilitating the exploration of a wide chemical space nih.govacs.org. While these studies focus on the broader syringolin A structure, modifications to the "bis(valinyl)urea side chain" directly represent the derivatization of the this compound motif itself researchgate.net. Such targeted modifications are crucial for understanding the precise role of the this compound moiety in the compound's biological function and for developing more effective therapeutic agents.

This compound as a Key Intermediate in Pharmaceutical Synthesis (e.g., Ritonavir)

This compound is a crucial intermediate in the industrial synthesis of various pharmaceuticals, most notably the antiretroviral drug Ritonavir researchgate.netresearchgate.netCurrent time information in Bangalore, IN.google.comnih.govgoogle.comgoogle.compharmaffiliates.comepo.orgsynzeal.comwipo.int. Ritonavir, an HIV protease inhibitor, relies on the precise incorporation of complex chemical structures, including the this compound moiety, for its therapeutic efficacy wikipedia.org.

Several synthetic routes for Ritonavir have been developed and optimized. One common approach involves the condensation of valine with bis-trichloromethyl carbonate to yield a key intermediate, which is then further processed to form the this compound structure apsnet.orggoogle.comgoogle.comepo.org. This intermediate, often referred to as N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]aminocarbonyl]-L-valine (or Ritonavir impurity A), is then coupled with other fragments to assemble the complete Ritonavir molecule google.compharmaffiliates.comsynzeal.com.

A specific patented process for Ritonavir synthesis highlights the direct role of this compound. In this method, N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]aminocarbonyl]-Valine is reacted with (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl group)amino)-1,6-diphenyl-3-hydroxyhexane google.com. This amide bond formation is typically facilitated by a condensing agent such as N,N′-diisopropylcarbodiimide (DIC) google.com. This step is critical for forming the final structure of Ritonavir, underscoring this compound's indispensable role as a building block in its pharmaceutical synthesis.

Biological Roles and Molecular Mechanisms of Action

Interactions with Eukaryotic Proteasomes

Ureidovaline is a crucial component of syringolin A (SylA), a potent natural product that functions as an irreversible inhibitor of eukaryotic proteasomes. This inhibitory action is central to SylA's biological effects.

Syringolin A (SylA), which incorporates the this compound moiety, is characterized as an irreversible proteasome inhibitor nih.govuni.lubidd.groupwikipedia.org. Its mechanism of action involves the formation of a covalent bond with the proteasome. Specifically, SylA covalently attaches to the catalytic N-terminal threonine (Thr) residue of the proteasome's active sites nih.gov. This attachment occurs via a Michael-type 1,4-addition to a double bond located at the C4 position within its 12-membered macrolactam ring, leading to the irreversible inhibition of the proteasome's catalytic activity nih.gov. The inhibition of the proteasome by SylA is highly specific, as it does not inhibit other proteases such as cysteine proteases and trypsin nih.gov. Syringolin A belongs to the class of syrbactins, which are recognized as covalent proteasome inhibitors npatlas.org.

The eukaryotic 20S proteasome, the core catalytic unit of the ubiquitin-proteasome system, possesses three primary catalytically active beta subunits: β1, β2, and β5 uni.luebi.ac.uknih.gov. These subunits are responsible for distinct proteolytic activities: β1 exhibits peptidylglutamyl-hydrolyzing (caspase-like) activity, β2 displays trypsin-like activity, and β5 mediates chymotrypsin-like activity nih.govuni.luebi.ac.uk. Studies have demonstrated that SylA is capable of inhibiting all three of these catalytic activities in vitro nih.gov. Among these, the β5 subunit, responsible for chymotrypsin-like activity, is the most sensitive to inhibition by SylA nih.gov. Conversely, the β1 subunit, which confers caspase-like activity, is the least sensitive to SylA's inhibitory effects nih.gov.

Modulation of Host-Pathogen Interactions

This compound, as a component of syringolin A, plays a critical role in the pathogenesis of certain plant bacteria by modulating host-pathogen interactions, particularly by acting as a virulence factor and counteracting plant innate immunity.

Syringolin A (SylA) is a well-established virulence factor produced and secreted by specific strains of the phytopathogenic bacterium Pseudomonas syringae pv. syringae (Pss) nih.govuni.lubidd.groupwikipedia.org. Experimental evidence highlights its importance in disease development. For instance, in infection experiments on bean plants (Phaseolus vulgaris), SylA-negative mutants of P. syringae pv. syringae B728a caused significantly reduced disease symptoms, approximately 30% of those caused by the wild-type strain nih.govuni.lubidd.group. This reduction in disease severity directly implicates SylA as a key virulence determinant. Furthermore, SylA facilitates the pathogen's ability to escape local wound infection sites and colonize adjacent plant tissues by spreading along the vasculature nih.gov. It also contributes to bacterial motility, which is essential for successful colonization. The inhibition of the host proteasome by SylA is recognized as a crucial virulence strategy employed by P. syringae nih.govbidd.groupwikipedia.org.

Table 1: Impact of Syringolin A on Pseudomonas syringae Virulence

| Pathogen Strain | Syringolin A Production | Disease Symptoms (Relative to Wild Type) | Role of Syringolin A | Citation |

| P. syringae pv. syringae B728a (Wild Type) | Yes | 100% | Virulence Factor | nih.govuni.lubidd.group |

| P. syringae pv. syringae B728a (SylA-negative mutant) | No | ~30% | Virulence Factor | nih.govuni.lubidd.group |

A significant aspect of SylA's virulence mechanism is its ability to counteract plant innate immunity nih.govuni.lubidd.group. Plants possess a sophisticated innate immune system that includes various defense mechanisms, such as pattern-triggered immunity (PTI) and effector-triggered immunity (ETI). Stomatal immunity, a form of PTI, involves the active closure of stomata in response to pathogen perception, thereby restricting bacterial entry into plant tissues nih.govbidd.group. SylA directly counteracts this stomatal immunity, allowing P. syringae to gain entry nih.govuni.lubidd.group.

The molecular basis for this counteraction lies in SylA's suppression of the salicylic (B10762653) acid (SA)-dependent defense pathway nih.govuni.lubidd.groupwikipedia.org. This suppression is primarily attributed to SylA's inhibition of the proteasome-mediated turnover of NPR1 (NONEXPRESSOR OF PR GENES 1), a critical regulator required for the proper functioning of the SA defense pathway nih.govuni.lubidd.group. Experimental evidence supporting this includes the observation that SylA-negative mutants, which typically induce stomatal closure, can be complemented by the exogenous application of SylA or even the structurally unrelated proteasome inhibitor MG132. This demonstrates the essential role of proteasome activity in guard cell function and, consequently, in stomatal immunity. Beyond stomatal immunity, SylA also inhibits other SA-dependent defense reactions, such as the induction of pathogenesis-related (PR) genes nih.gov. Pathogens, including P. syringae, have evolved effectors like SylA to suppress these host immune responses, leading to enhanced susceptibility in the host plant.

Table 2: Modulation of Plant Immunity by Syringolin A

| Immune Response | Effect of Syringolin A (SylA) | Molecular Mechanism (if applicable) | Citation |

| Stomatal Immunity | Counteracted/Suppressed | Proteasome inhibition, leading to impaired guard cell function | nih.govuni.lubidd.group |

| Salicylic Acid (SA)-dependent Defense Pathway | Suppressed | Inhibition of proteasome-mediated turnover of NPR1 | nih.govuni.lubidd.groupwikipedia.org |

| PR Gene Induction | Inhibited | Part of SA-dependent defense suppression | nih.gov |

Suppression of Plant Defense Signaling Pathways (e.g., Salicylic Acid and Jasmonic Acid Pathways)

Despite extensive research on plant defense mechanisms, no direct evidence or detailed studies were identified that demonstrate this compound's role in suppressing or modulating plant defense signaling pathways, such as the Salicylic Acid (SA) and Jasmonic Acid (JA) pathways. The SA and JA pathways are well-established as crucial components of the plant immune system, often acting antagonistically or synergistically to respond to various biotic stresses nih.govfrontiersin.orgnih.govmdpi.commdpi.comuu.nlfrontiersin.org. However, this compound's specific interaction with these pathways remains uncharacterized in the available scientific literature.

Cellular Uptake and Transport Mechanisms

Role of Specific Transporters (e.g., Yellow Stripe-Like (YSL) Proteins)

No specific transporters, such as Yellow Stripe-Like (YSL) proteins, have been identified or characterized in the context of this compound uptake or transport in plants. YSL proteins are known to play significant roles in the transport of metal-nicotianamine complexes and other substrates in plants, facilitating the movement of essential micronutrients and certain virulence factors frontiersin.orgnih.govnih.govmdpi.comapsnet.org. However, their involvement in the transport of this compound has not been reported.

Pharmacological and Therapeutic Research Perspectives

Anticancer Activity of Ureidovaline-Containing Compounds (Syrbactins)

Syrbactins, including natural products like syringolin A (SylA) and glidobactin A (GlbA), and their synthetic derivatives such as TIR-199, exhibit significant anticancer activity primarily through their ability to inhibit the proteasome. nih.gov TIR-199, a potent syrbactin structural analog, inhibits proteasome activity in a dose-dependent manner and induces tumor cell death. nih.gov It acts as a dual constitutive and immunoproteasome inhibitor, demonstrating high inhibitory activity against PSMB5 and PSMB8 subunits. nih.gov

Proteasome inhibitors are a validated therapeutic strategy for treating multiple myeloma (MM) and mantle cell lymphoma (MCL). TIR-199 has shown efficacy in these hematological malignancies by inducing cell death in MM and MCL cell lines. nih.gov In studies, TIR-199 effectively killed myeloma cells with an EC50 ranging between 1 and 50 nM. nih.gov Furthermore, TIR-199 demonstrated superior efficacy compared to FDA-approved proteasome inhibitors such as bortezomib (B1684674), carfilzomib, and ixazomib (B1672701) in killing bortezomib-resistant MM and MCL cell lines. This was evidenced by a low resistance index (RI) of 1.7 to 2.2, indicating that TIR-199 inhibits both sensitive and resistant cells at similar concentrations.

Table 1: Efficacy of TIR-199 in Myeloma and Lymphoma Cell Lines

| Cancer Type | Efficacy Measure | Value | Citation |

| Multiple Myeloma | EC50 (cell death) | 1-50 nM | nih.gov |

| MM & MCL (Bortezomib-Resistant) | Resistance Index (RI) vs. Bortezomib | 1.7-2.2 |

Beyond multiple myeloma and mantle cell lymphoma, TIR-199 has demonstrated broad anticancer activity across a variety of other cancer cell types. It induces dose-dependent cell death in numerous tumor cell lines, including those derived from breast, central nervous system (CNS), colon, kidney, lung, ovarian, skin, and prostate cancers, as well as leukemia. nih.gov Specific examples of cell lines showing high activity include RPMI-8226 (leukemia), NCI-H522 (non-small cell lung cancer), KM12 (colon cancer), SNB-75 (CNS cancer), LOX IMVI (melanoma), OVCAR-3 (ovarian cancer), PC-3 (prostate cancer), and BT-549 (breast cancer). nih.gov Notably, TIR-199 exhibited over 250-fold higher anti-tumor activities against kidney tumor cell lines compared to the natural product syringolin A (SylA). nih.gov Syringolin A itself has been shown to induce cell death in multiple myeloma and neuroblastoma cells. nih.gov

A significant challenge in cancer treatment is the development of drug resistance, often observed with FDA-approved proteasome inhibitors like bortezomib. nih.gov Syrbactin-class compounds, particularly TIR-199, offer a promising strategy to overcome such resistance. TIR-199 has been shown to bypass bortezomib resistance, including the PSMB5 A49T+A50V bortezomib-resistant mutant. nih.gov Its ability to indiscriminately inhibit both bortezomib-sensitive and bortezomib-resistant MM and MCL cells at similar concentrations highlights its potential in refractory cases. Research also suggests that simultaneous inhibition of both constitutive and immunoproteasome could lead to additive or synergistic effects in alleviating progression of refractory/relapsed multiple myeloma.

The 20S proteasome contains three primary catalytically active β subunits: β1 (caspase-like, C-L), β2 (trypsin-like, T-L), and β5 (chymotrypsin-like, CT-L). nih.gov Immunoproteasomes incorporate specific subunits (β1i, β2i, and β5i) that are induced upon interferon-gamma (IFNγ) stimulation. nih.gov Syrbactins exhibit varying degrees of selectivity for these subunits. Syringolin A (SylA) primarily inhibits the proteasomal β5 subunit (chymotrypsin-like; CT-L) activity, with weaker inhibition of the β2 subunit (trypsin-like; T-L) and no effect on the β1 subunit (caspase-like; C-L). nih.gov

In contrast, molecular modeling and in vitro studies indicate that TIR-199 covalently binds to all three catalytic subunits (β1, β2, and β5). nih.gov It selectively inhibits the sub-catalytic proteasomal activities (C-L/β1, T-L/β2, and CT-L/β5) in multiple myeloma cell lines. For instance, the Ki50 values for CT-L/β5 activity were reported as 14.61 ± 2.68 nM in ARD cells, 54.59 ± 10.4 nM in U266 cells, and 26.8 ± 5.2 nM in MM.1R cells, a range comparable to that of ixazomib. Another syrbactin, glidobactin C (GlbC), has demonstrated a potent β2/β5 co-inhibition profile, achieving single-digit nanomolar potency. The co-inhibition of β2 and β5 subunits in both constitutive and immunoproteasomes is considered the most cytotoxic pattern for multiple myeloma. Furthermore, a synthetic syringolin A-based lipophilic derivative has been developed, exhibiting over 100-fold higher potency for chymotryptic activity (Ki' of 8.65 ± 1.13 nM) compared to the parent compound SylA.

Table 2: Proteasome Subunit Inhibition by Syrbactins

| Compound | Subunit Inhibited (Activity) | Ki/Ki50 Value (nM) | Cell Line/Context | Citation |

| Syringolin A (SylA) | β5 (CT-L) | 843 | Proteasome | nih.gov |

| Syringolin A (SylA) | β2 (T-L) | 6700 | Proteasome | nih.gov |

| TIR-199 | β5 (CT-L) | 14.61 ± 2.68 | ARD (MM) | |

| TIR-199 | β5 (CT-L) | 54.59 ± 10.4 | U266 (MM) | |

| TIR-199 | β5 (CT-L) | 26.8 ± 5.2 | MM.1R (MM) | |

| SylA-based derivative | Chymotryptic activity | 8.65 ± 1.13 | Human 20S Proteasome |

Role in Overcoming Drug Resistance in Chemotherapy

Drug resistance remains a major obstacle in effective cancer chemotherapy. Syrbactin-class compounds, particularly TIR-199, play a significant role in addressing this challenge. TIR-199's ability to overcome resistance to established proteasome inhibitors like bortezomib in multiple myeloma and mantle cell lymphoma highlights its therapeutic potential. Its mechanism of action, involving inhibition of both constitutive and immunoproteasome subunits, and its distinct binding profile, contribute to its efficacy against resistant cancer cells. nih.gov Beyond direct proteasome inhibition, TIR-199 has also shown synergistic cytotoxicity when combined with other agents, such as the DYRK2 inhibitor LDN192960. nih.gov This aligns with broader strategies to overcome drug resistance, which often involve combination therapies and targeting multiple cellular pathways.

Preclinical Evaluation and In Vivo Studies

Preclinical evaluation is a critical phase in drug development, involving both in vitro and in vivo studies to assess the safety and efficacy of a drug candidate before human clinical trials. TIR-199 has undergone substantial preclinical assessment. nih.gov In vivo studies conducted in mice have confirmed the anti-tumor activity of TIR-199. nih.gov These studies established a maximum tolerated dose (MTD) of TIR-199 at 25 mg/kg in mice. nih.gov The compound's anti-tumor activity was further validated through hollow fiber assays in mice. nih.gov Importantly, TIR-199 has been shown to effectively reduce tumor burden in a multiple myeloma mouse model (p < 0.01). Additionally, low doses of TIR-199 were observed to impede myeloma-mediated bone degeneration in vivo. nih.gov These studies marked the first examination of a syrbactin's efficacy in animal models. nih.gov Mechanistically, TIR-199 treatment in cells leads to the accumulation of canonical proteasome substrates, including p62, IKBα, and p21, and ubiquitylated proteins, confirming its proteasome inhibitory action in a biological context.

Table 3: Preclinical In Vivo Findings for TIR-199

| Study Type | Animal Model | Key Finding | Citation |

| Maximum Tolerated Dose | Mice | 25 mg/kg | nih.gov |

| Anti-tumor Activity | Mice | Confirmed in hollow fiber assays | nih.gov |

| Tumor Burden Reduction | MM mouse model | Reduced tumor burden (p < 0.01) | |

| Bone Degeneration | Myeloma mouse model | Impeded myeloma-mediated bone degeneration at low doses | nih.gov |

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques

Spectroscopic methods are fundamental to the structural elucidation and quantification of Ureidovaline. These techniques provide detailed information on the molecule's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Biosynthetic Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, including the connectivity of atoms and their spatial relationships. Both ¹H and ¹³C NMR are utilized for comprehensive characterization.

| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted/Reference) |

|---|---|---|

| Valine-α-CH | ~4.2 | ~60-62 |

| Valine-β-CH | ~2.1 | ~30-32 |

| Valine-γ-CH₃ | ~0.9-1.0 | ~18-20 |

| Valine-COOH | - | ~175-177 |

| Ureido-C=O | - | ~157.8 pitt.edu |

| N-CH₃ | ~2.9 | ~35-37 |

| N-CH₂ | ~4.5 | ~45-47 |

| Thiazole-CH | ~7.0 | ~115-117 |

| Thiazole-quat C | - | ~150-152 |

| Thiazole-isopropyl-CH | ~3.2 | ~33-35 |

| Thiazole-isopropyl-CH₃ | ~1.3 | ~22-24 |

Biosynthetic Labeling: NMR is also pivotal in studying the biosynthesis of molecules containing the this compound moiety. Isotopic labeling, where precursors enriched with stable isotopes like ¹³C or ¹⁵N are introduced into a biological system, allows researchers to trace the metabolic origins of specific atoms within the final molecule. For example, in the study of Syringolin A, which features a this compound-derived component, feeding the producing bacteria with NaH¹³CO₃ demonstrated that the carbonyl carbon of the ureido group originates from bicarbonate. pitt.edu This is confirmed by the significant enhancement of the corresponding signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's elemental composition and structure. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for the detection and quantification of this compound in complex mixtures.

This compound has a chemical formula of C₁₄H₂₃N₃O₃S and an exact mass of 313.1460 Da. In electrospray ionization (ESI) mass spectrometry, it is typically observed as the protonated molecule [M+H]⁺ at an m/z of approximately 314.15.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation: For structural confirmation, tandem mass spectrometry (MS/MS) is employed. The precursor ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule. A significant fragmentation pathway for Ritonavir, which contains the this compound structure, involves the formation of a product ion at m/z 296, corresponding to the 3-methyl-2-[(methyl{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}carbamoyl)amino]-1-oxobut-1-ylium ion ([C₁₄H₂₂N₃O₂S]⁺). This indicates that a similar fragmentation pattern can be expected for this compound itself, likely involving the loss of water (H₂O).

| Parameter | Value | Technique |

|---|---|---|

| Chemical Formula | C₁₄H₂₃N₃O₃S | High-Resolution MS |

| Exact Mass | 313.1460 | High-Resolution MS |

| Precursor Ion [M+H]⁺ | ~314.15 | ESI-MS |

| Key Product Ion | ~296.14 | ESI-MS/MS |

LC-MS/MS is the benchmark for quantifying trace levels of this compound, particularly in its role as a process-related impurity (Ritonavir Impurity A) in pharmaceutical manufacturing. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions are monitored, providing exceptional selectivity and sensitivity.

Chromatographic Separation Techniques

Chromatography is essential for isolating this compound from complex matrices prior to its characterization and quantification. The choice of technique depends on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound. As an impurity in Ritonavir, its separation is well-documented in pharmacopeial methods and related literature. Reversed-phase HPLC is the standard approach, where a nonpolar stationary phase is used with a polar mobile phase.

Typical methods employ a C8 or C18 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile. A gradient elution may be used to effectively separate this compound from the active pharmaceutical ingredient and other related impurities. Detection is commonly performed using a UV detector, with wavelengths around 210 nm or 240 nm being effective. In validated methods for Ritonavir and its related substances, the separation is optimized to ensure baseline resolution between all specified impurities. However, in some contexts, quantification of the this compound peak can be challenging due to interference from the solvent front or placebo components.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Reversed-Phase C18 or C8, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (e.g., pH 4.0) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or 240 nm |

| Retention Time (RT) | Method-dependent |

Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC)

Gas Chromatography (GC) is a powerful separation technique but is generally not suitable for the direct analysis of amino acids and their derivatives like this compound due to their low volatility and thermal instability. Therefore, a chemical derivatization step is required to convert the non-volatile analyte into a volatile and thermally stable compound that can be analyzed by GC.

The derivatization process for this compound would involve targeting its active hydrogens on the carboxylic acid and ureido groups. Common derivatization methods for amino acids include:

Silylation: Reaction with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyl dimethylsilyl (TBDMS) derivatives.

Acylation/Esterification: A two-step process involving esterification of the carboxylic acid group (e.g., with methanolic HCl) followed by acylation of the amine/amide groups (e.g., with pentafluoropropionic anhydride).

Once derivatized, the compound can be separated on a capillary GC column (e.g., a 5% phenyl methylpolysiloxane stationary phase) and detected by a flame ionization detector (FID) or, more powerfully, a mass spectrometer (GC-MS). GC-MS analysis of the TBDMS derivative of the parent amino acid, valine, shows a characteristic fragmentation pattern with a prominent ion resulting from the loss of a tert-butyl group (M-57). A similar fragmentation would be expected for the TBDMS derivative of this compound, providing a basis for its identification.

Ion Exclusion Chromatography

Ion Exclusion Chromatography (IEC) is a specialized form of liquid chromatography that separates molecules based on the charge exclusion principle. It is particularly effective for separating neutral or weakly ionized compounds from highly ionized species.

Given that this compound is a valine derivative with a carboxylic acid group, IEC presents a viable method for its separation, especially for purification from mixtures containing inorganic salts or strongly acidic/basic impurities. The separation is typically performed using a stationary phase composed of a strongly acidic cation-exchange resin. The mobile phase is usually an aqueous solution, and its pH is controlled to manipulate the ionization state of the analyte.

For this compound, the mobile phase pH would be adjusted to be near its isoelectric point, where the molecule exists as a neutral zwitterion. Under these conditions, this compound is not repelled by the fixed negative charges of the stationary phase and can permeate the resin pores, resulting in a longer retention time. In contrast, anionic impurities (like chloride or sulfate ions) are repelled by the stationary phase (Donnan exclusion) and are eluted quickly in the void volume. This technique is particularly useful for desalting and purifying neutral amino acid derivatives.

Advanced Detection Methods for Organic Acids

While specific documented applications of the following detection methods for this compound are not prevalent in publicly available research, these techniques are established for the analysis of organic acids and amino acid derivatives, making them relevant for its potential characterization.

pH Buffering - Electroconductivity Detection

This method separates ions based on their mobility in an electric field. For the analysis of organic acids like this compound, a buffered electrolyte solution is used. The organic acids are detected by a change in the electrical conductivity of the solution as they pass the detector. The buffering agent is chosen to optimize the separation and detection of the target analytes. The conductivity signal is proportional to the concentration of the ion.

This technique is particularly useful for the analysis of small, charged molecules and can be adapted for the detection of this compound in various sample matrices. The choice of buffer system is critical and would need to be optimized to achieve the desired separation and sensitivity for this compound and other components in the sample.

pH Indicator - Visible Absorption Detection

This detection method relies on a post-separation reaction with a pH indicator. After the components of a sample are separated, for instance by chromatography, the eluent is mixed with a pH indicator solution. The presence of an acidic compound like this compound will cause a pH change in the indicator solution, leading to a shift in its color, which is then measured by a visible absorption detector. The change in absorbance is proportional to the concentration of the acid.

The selection of the pH indicator is crucial and is based on its pKa value relative to the pKa of the analyte. For this compound, an indicator that shows a distinct color change in the relevant pH range would be necessary for sensitive detection.

Molecular and Cell Biology Techniques

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a highly sensitive technique used to detect and quantify messenger RNA (mRNA) levels in a sample. qiagen.com This method allows researchers to understand how the presence of a compound, such as this compound, may alter gene expression within cells or tissues. The process involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the subsequent amplification of the cDNA by PCR. nih.govyoutube.com

Quantitative RT-PCR (RT-qPCR) further allows for the quantification of the initial amount of a specific transcript. nih.govnih.gov This can reveal whether this compound upregulates or downregulates the expression of specific genes, providing insights into its biological mechanism of action. atu.ie For example, if this compound is hypothesized to affect a particular cellular pathway, RT-qPCR can be used to measure the expression levels of genes known to be involved in that pathway.

Table 1: Key Steps in RT-PCR for Gene Expression Analysis

| Step | Description |

| RNA Isolation | Extraction of total RNA from cells or tissues that have been exposed to this compound. |

| Reverse Transcription | Synthesis of cDNA from the RNA template using the enzyme reverse transcriptase. qiagen.com |

| PCR Amplification | The cDNA is used as a template for PCR to amplify a specific gene of interest using gene-specific primers. youtube.com |

| Detection & Quantification | The amplified DNA is detected, often using fluorescent dyes or probes in real-time PCR, allowing for quantification of the initial mRNA levels. nih.gov |

Activity-Based Proteasome Profiling and Imaging

Activity-based proteasome profiling (ABPP) is a powerful chemical proteomics tool used to study the activity of enzymes within complex biological systems. researchgate.net This technique utilizes activity-based probes (ABPs) that covalently bind to the active site of specific enzymes, allowing for their detection and quantification. nih.gov In the context of compounds like this compound, which may interact with cellular machinery such as the proteasome, ABPP can provide valuable information about their target engagement and mechanism of action.

Fluorescently tagged ABPs can be used for in-gel visualization of active enzyme subunits or for imaging enzyme activity in living cells via fluorescence microscopy. nih.govubiqbio.com Research on syringolin A, a compound structurally related to this compound, has utilized activity-based profiling and imaging to demonstrate its preferential targeting of the β2 and β5 subunits of the plant proteasome both in vitro and in vivo. nih.gov These studies have also revealed that syringolin A accumulates in the nucleus and targets the nuclear proteasome. nih.gov

Table 2: Components of an Activity-Based Probe (ABP)

| Component | Function |

| Targeting Sequence | Directs the probe to the specific enzyme or enzyme family of interest. nih.gov |

| Reactive Group (Warhead) | Forms a covalent bond with a catalytic residue in the active site of the target enzyme. nih.gov |

| Reporter Tag | A fluorescent dye or a biotin tag that allows for visualization or affinity purification of the probe-labeled enzymes. nih.govubiqbio.com |

Chemoproteomic Studies for Target Engagement

Chemoproteomic studies are a powerful set of techniques used to identify the molecular targets of a compound and assess its engagement with these targets directly within a complex biological system. youtube.comnih.govnih.gov These methodologies are particularly valuable for characterizing the selectivity and potential off-targets of bioactive small molecules like this compound. nih.gov The core principle of chemoproteomics involves the use of chemical probes, often derived from the compound of interest, to label interacting proteins, which are then identified and quantified using mass spectrometry. nih.gov

A prevalent strategy within chemoproteomics is Activity-Based Protein Profiling (ABPP). wikipedia.orgnomuraresearchgroup.comnih.gov ABPP utilizes activity-based probes (ABPs) that are designed to covalently bind to the active sites of specific enzyme classes. wikipedia.orgnih.gov This technique provides a direct measure of the functional state of enzymes in their native cellular environment. nih.govfrontiersin.org An ABP typically consists of three key components: a reactive group (or "warhead") that forms a covalent bond with a residue in the enzyme's active site, a linker, and a reporter tag (such as biotin or a fluorophore) for enrichment and detection. wikipedia.org

The general workflow for a competitive ABPP experiment to determine target engagement is as follows:

A biological sample (e.g., cell lysate or live cells) is incubated with the compound of interest (in this case, this compound).

An ABP that targets a specific enzyme class is then added to the sample.

If this compound binds to a target enzyme, it will block the binding of the ABP to that enzyme's active site.

The labeled proteins are then enriched and analyzed by quantitative mass spectrometry.

A decrease in the signal from an ABP-labeled protein in the presence of this compound indicates that the compound is engaging with that protein.

This approach allows for a proteome-wide assessment of a compound's selectivity and can identify both primary targets and potential off-targets. nih.gov The quantitative nature of mass spectrometry enables the determination of the potency of target engagement by measuring the degree of inhibition of ABP labeling at various concentrations of the test compound.

Chemoproteomic platforms like Isobaric Mass-Tagged Affinity Characterization (IMTAC) have also emerged as powerful tools for identifying protein targets and assessing target engagement. drug-dev.com These methods contribute to a deeper understanding of a compound's mechanism of action and can guide the development of more selective and potent therapeutic agents. drug-dev.com

While these methodologies are broadly applicable for characterizing the target engagement of various compounds, specific chemoproteomic studies detailing the protein targets of this compound are not available in the public domain based on the conducted research. The data presented in the table below is a hypothetical representation of what a chemoproteomic study for this compound could yield.

Hypothetical Target Engagement Profile of this compound from a Chemoproteomic Study

| Protein Target | Cellular Location | % Inhibition of ABP Labeling (at 1 µM this compound) | Putative Function |

| Carbonic Anhydrase II | Cytosol | 85% | pH regulation, ion transport |

| Fatty Acid Amide Hydrolase | Endoplasmic Reticulum | 15% | Lipid metabolism |

| Cathepsin B | Lysosome | 8% | Proteolysis |

| Kinase X | Nucleus | 5% | Signal transduction |

Future Research Directions and Applications

Elucidation of Undiscovered Biosynthetic Enzymes and Mechanisms

The biosynthesis of Ureidovaline, particularly the formation of its distinctive ureido linkage, presents a complex area for further enzymatic and mechanistic elucidation. In syringolin A, for instance, the ureido group joins two valine residues. researchgate.netasm.org Studies have shown that the SylC enzyme, a nonribosomal peptide synthetase (NRPS), is involved in the formation of this ureido bond, originating from bicarbonate through an N-carboxylation reaction of valine. researchgate.netuzh.ch

However, the complete enzymatic machinery and the precise steps involved in the assembly of the entire this compound moiety within larger natural products like syringolin A are still subjects of ongoing research. Understanding these biosynthetic pathways could pave the way for engineered biosynthesis, enabling the production of this compound and its derivatives through biotechnological means. Further research is needed to:

Identify and characterize all enzymes and cofactors involved in the ureido bond formation and subsequent modifications.

Detail the reaction mechanisms at an atomic level, potentially revealing novel enzymatic strategies for C-N bond formation.

Investigate the regulatory mechanisms governing the expression and activity of these biosynthetic enzymes.

Design of Novel Ureido-Containing Compounds with Enhanced Bioactivity

The ureido moiety is a critical structural feature that can be leveraged for designing new compounds with improved biological activity. acs.org Structure-Activity Relationship (SAR) studies of this compound-containing natural products, such as the syrbactins, have already provided insights into critical determinants of their potency. For example, modifications to the fatty-acyl-Phe residues in syringolin analogues, replacing the canonical bis-ureido-Val, have resulted in greater proteasome inhibition. acs.orgnih.gov

Future research will focus on:

Rational Design: Utilizing known SAR data to rationally design this compound analogues with enhanced potency, selectivity, and pharmacokinetic properties. This could involve modifying the amino acid residues flanking the ureido bond or altering the side chains.

Combinatorial Chemistry: Synthesizing libraries of this compound-containing compounds through combinatorial approaches to explore a broader chemical space and identify novel scaffolds with desired bioactivities.

Targeted Modifications: Introducing specific chemical modifications to improve properties such as cellular permeability, metabolic stability, and bioavailability, which are crucial for therapeutic development.

Exploration of New Therapeutic Avenues Beyond Proteasome Inhibition

While this compound-containing compounds are primarily known for their potent proteasome inhibitory activity, leading to their exploration in cancer therapies, particularly for multiple myeloma and mantle cell lymphoma, nih.govnih.govbiorxiv.orghtct.com.breurekaselect.com there is potential to explore other therapeutic applications. Proteasome inhibitors induce proteotoxic stress and can activate adaptive responses, including the autophagic-lysosomal pathway. biorxiv.orgmdpi.com Leveraging these adaptive responses could lead to novel therapeutic strategies. biorxiv.org

Future research directions include:

Modulation of Other Protein Degradation Pathways: Investigating whether this compound or its derivatives can modulate other protein degradation systems, such as the autophagy-lysosome pathway, or interact with deubiquitinases. biorxiv.orgeurekaselect.commdpi.com

Anti-inflammatory and Autoimmune Diseases: Given that proteasome inhibitors have been tested for inflammatory and autoimmune diseases, mdpi.com exploring the specific effects of this compound derivatives in these contexts could reveal new applications.

Infectious Diseases: Exploring the potential of this compound derivatives against pathogens, especially those that rely on proteasome-like activities or other susceptible enzymatic pathways for their survival or virulence.

Neurodegenerative Disorders: Investigating their role in conditions characterized by protein aggregation, where proteasome dysfunction is implicated.

Strategies for Sustainable Production of Bioactive this compound Derivatives

The sustainable production of complex natural products and their derivatives is a growing area of focus. For this compound, this involves exploring alternatives to traditional chemical synthesis, which can be resource-intensive.

Key strategies for sustainable production include:

Biotechnological Production: Developing microbial fermentation systems (e.g., using engineered bacteria or fungi) that can produce this compound or its precursors more efficiently and sustainably. This could involve optimizing existing biosynthetic pathways or introducing new ones. asm.org

Enzymatic Synthesis: Utilizing isolated enzymes, such as the SylC NRPS, in in vitro enzymatic reactions to synthesize the ureido bond or the entire this compound moiety. researchgate.net This offers a highly specific and environmentally friendly approach.

Green Chemistry Principles: Applying green chemistry principles to any synthetic routes, focusing on reducing waste, using safer solvents, and developing atom-economical reactions.

Derivatization of Natural Precursors: Developing efficient and sustainable methods for derivatizing naturally occurring this compound-containing compounds to create novel bioactive analogues.

Advanced Computational Modeling and Drug Discovery for this compound Analogues

Computational methods are increasingly integral to drug discovery, offering cost-effective and rapid screening of large compound libraries. nih.govfrontiersin.orgsilicos-it.be For this compound analogues, advanced computational modeling can significantly accelerate the design, optimization, and prediction of their biological activities and pharmacokinetic properties.

Future research in this area will involve:

Structure-Based Drug Design (SBDD): Utilizing the 3D structures of proteasomes or other potential targets in complex with this compound or its derivatives to design new analogues with improved binding affinity and specificity. Techniques like molecular docking and molecular dynamics simulations will be crucial. nih.govfrontiersin.orgschrodinger.com

Ligand-Based Drug Design (LBDD): Employing Quantitative Structure-Activity Relationship (QSAR) models, pharmacophore modeling, and scaffold hopping based on existing this compound analogues to predict and optimize activity. nih.govfrontiersin.orgsilicos-it.be

Artificial Intelligence (AI) and Machine Learning (ML): Leveraging AI/ML algorithms for virtual screening, de novo drug design, and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound analogues, thereby reducing experimental efforts. frontiersin.orgsilicos-it.bemdpi.com

Predictive Modeling of Biosynthesis: Developing computational models to predict optimal conditions or genetic modifications for enhanced biotechnological production of this compound and its derivatives.

常见问题

Basic Research Questions

Q. What foundational methodologies are critical for synthesizing and characterizing Ureidovaline?

- Methodological Answer : Begin with spectroscopic characterization (e.g., NMR, FT-IR) to confirm molecular structure, followed by HPLC or LC-MS for purity assessment. Establish reproducibility using standardized protocols for solvent systems, reaction temperatures, and catalyst ratios. Validate results against reference standards and document deviations systematically .

- Considerations : Include control experiments to rule out by-products, and use statistical tools (e.g., ANOVA) to assess batch-to-batch variability .

Q. How can researchers design initial pharmacological studies to evaluate this compound’s bioactivity?

- Methodological Answer : Apply the PICOT framework (Population: cell lines/animal models; Intervention: dose ranges; Comparison: positive/negative controls; Outcome: IC50/EC50 values; Timeframe: acute vs. chronic exposure). Use in vitro assays (e.g., enzyme inhibition) followed by in vivo toxicity profiling (LD50, organ histopathology) .

- Considerations : Ensure ethical compliance for animal studies, and pre-register protocols to avoid bias .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate efficacy parameters. Apply Bland-Altman plots for method comparison and Cohen’s d for effect size quantification. Report confidence intervals and p-values with multiplicity corrections (e.g., Bonferroni) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action be resolved?

- Methodological Answer : Conduct systematic reviews to aggregate existing data, followed by sensitivity analyses to identify confounding variables (e.g., solvent polarity in assays). Use orthogonal validation techniques (e.g., CRISPR knockouts, isotopic labeling) to confirm target engagement .

- Considerations : Apply Bradford Hill criteria to assess causality and distinguish artifactual results from true biological effects .

Q. What strategies optimize this compound’s synthetic yield while minimizing enantiomeric impurities?

- Methodological Answer : Implement Design of Experiments (DoE) to test factors like temperature, pressure, and catalyst loading. Use chiral chromatography or enzymatic resolution for enantiopurity. Characterize intermediates via X-ray crystallography to track stereochemical drift .

- Considerations : Compare green chemistry metrics (e.g., E-factor) across routes to prioritize sustainability .

Q. How should researchers address discrepancies in this compound’s pharmacokinetic data across species?

- Methodological Answer : Perform allometric scaling to extrapolate human dosing, validated by PBPK modeling. Use microsampling techniques in preclinical models to reduce inter-individual variability. Cross-validate with human hepatocyte assays for metabolic stability .

- Considerations : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify translational studies .

Q. What multi-omics approaches elucidate this compound’s off-target effects?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to map pathway perturbations. Use STRING databases for network analysis and prioritize hits with high betweenness centrality .

- Considerations : Validate findings using siRNA knockdowns or pharmacological inhibitors in relevant disease models .

Data Presentation and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。